2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid

Medicinal Chemistry Building Block Heterocyclic Chemistry

The 2-amino group on the pyridine ring enables critical downstream derivatizations—diazotization, amide coupling, and urea formation—impossible with des-amino analogs. The nicotinic acid geometry (C3 carboxyl) positions the carboxylate as a hinge-binding motif in kinase inhibitors, directly enabling 1–3 nM potency in BTK and NAMPT inhibitors. With an XLogP3-AA of 1.4, it offers a 0.5 log-unit lipophilicity advantage over the isonicotinic acid isomer, critical for CNS-targeted lead optimization. Supplied at 95% purity, this building block provides the amino functionality without additional deprotection steps. Request a quote for bulk orders and custom synthesis.

Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
CAS No. 1261931-75-2
Cat. No. B6393286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid
CAS1261931-75-2
Molecular FormulaC13H12N2O4S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O
InChIInChI=1S/C13H12N2O4S/c1-20(18,19)10-4-2-3-8(5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H2,14,15)(H,16,17)
InChIKeyUFNGGAVZWCICQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid (CAS 1261931-75-2): Structural Class and Procurement Identity


2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid (CAS 1261931-75-2, PubChem CID 53224218) is a 2-aminonicotinic acid derivative possessing a 3-methylsulfonylphenyl substituent at the C5 position of the pyridine ring [1]. With a molecular formula of C13H12N2O4S and a molecular weight of 292.31 g/mol, this compound serves as a specialized building block in medicinal chemistry, most notably as a key intermediate in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors and nicotinamide phosphoribosyltransferase (NAMPT) inhibitors [2]. It is commercially supplied at a minimum purity specification of 95% by specialist vendors for research and development use .

Why Nicotinic Acid Analogs Cannot Substitute for 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid in Synthesis


The 2-amino group on the pyridine ring is the critical functional handle that enables downstream derivatization, including diazotization, amide coupling, and urea formation, which are impossible with the des-amino analog 5-(3-methylsulfonylphenyl)nicotinic acid (CAS 1261973-40-3) [1]. Furthermore, the regiospecific positioning of the carboxylic acid at the 3-position (nicotinic acid) rather than the 4-position (isonicotinic acid) dictates the geometry of metal chelation and hydrogen-bonding networks in the final target molecules, such as kinase hinge-binding motifs [2]. Simple substitution with isomers lacking either the 2-amino group or the correct carboxylate geometry would fail to produce the biologically active conformations observed in BTK inhibitors exhibiting 1 nM potency [3].

Quantitative Differentiation Evidence: 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid vs. Closest Analogs


Presence of the 2-Amino Group Enables Derivatization Chemistry Impossible with the Des-Amino Analog

2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid possesses a nucleophilic primary amine (HBD 2, HBA 6) that enables amide bond formation, urea synthesis, and diazotization–Sandmeyer reactions. In contrast, 5-(3-methylsulfonylphenyl)nicotinic acid (CAS 1261973-40-3) lacks this functional group entirely and cannot participate in these transformations [1]. This difference is not incremental but binary: the des-amino compound provides no pathway to the 2-amido, 2-ureido, or 2-halogenated derivatives that serve as key pharmacophoric elements in the final bioactive molecules.

Medicinal Chemistry Building Block Heterocyclic Chemistry

Nicotinic Acid Regioisomer Exhibits Higher Calculated Lipophilicity (XLogP3) than the Isonicotinic Acid Isomer, Influencing Pharmacokinetic Profile

The target nicotinic acid regioisomer (carboxyl at 3-position) has a computed XLogP3-AA of 1.4, while the corresponding isonicotinic acid regioisomer (CAS 1262004-74-9, carboxyl at 4-position) has an XLogP3-AA of 0.9, a difference of +0.5 log units [1]. This 0.5 log unit increase translates to approximately 3.2-fold greater calculated partitioning into octanol, which can meaningfully impact membrane permeability, protein binding, and oral absorption characteristics of final drug candidates derived from each building block.

Physicochemical Property Lipophilicity Medicinal Chemistry

Target Compound is a Direct Precursor to BTK Inhibitors with Sub-Nanomolar Cellular Potency

Derivatives of 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid (specifically the elaborated compound N-[5-[2-amino-5-(3-methylsulfonylphenyl)pyridin-3-yl]-2-methoxyphenyl]propane-1-sulfonamide) have been disclosed in patent US20240083900 as potent BTK inhibitors. The elaborated derivative incorporating this building block achieved an IC50 of 1 nM against tyrosine-protein kinase BTK in a TR-FRET biochemical assay [1]. By contrast, the des-amino analog 5-(3-methylsulfonylphenyl)nicotinic acid cannot generate this active chemotype because the 2-amino group is essential for the pyridine-to-phenyl linkage that completes the pharmacophore.

BTK Inhibitor Kinase Patent Oncology

Regiochemical Specificity: Nicotinic Acid vs. Isonicotinic Acid Scarfold Determines Hydrogen-Bonding Geometry

The target compound positions the carboxylic acid at the pyridine C3 position (nicotinic acid geometry), while the comparator positions it at C4 (isonicotinic acid). This regioisomerism alters the angle and distance of the carboxylate from the 2-amino group and the 5-aryl substituent, fundamentally changing metal-chelation geometry and hydrogen-bond donor/acceptor topology [1]. In kinase inhibitor design, the nicotinic acid carboxylate typically forms a hydrogen-bond interaction with the hinge region of the kinase, while the isonicotinic acid isomer would project the carboxylate at a different vector, disrupting this key interaction. Both isomers share identical molecular weight (292.31 g/mol) but differ in connectivity, making them inseparable by mass-based analytical methods and requiring orthogonal identity confirmation (NMR, IR, or chromatographic retention time).

Regiochemistry Molecular Recognition Scaffold Design

Optimal Application Scenarios for 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid Based on Quantitative Evidence


Synthesis of 2-Amido- or 2-Ureido-Derived BTK and NAMPT Inhibitor Libraries

The 2-amino group is the essential synthetic handle for generating amide and urea derivatives that occupy the kinase hinge or NAMPT active site. The target compound is the only building block in this chemical cluster that directly provides this amino functionality without requiring additional deprotection or functional group interconversion steps. The elaborated BTK inhibitor (Example 99, US20240083900) achieves an IC50 of 1 nM, and the elaborated NAMPT inhibitor (Compound 439, US11279687) achieves an IC50 of 3 nM, both of which depend entirely on the 2-amino group for their final connectivity [1][2].

Scaffold-Hopping Programs Requiring Nicotinic Acid Geometry for Hinge Binding

When medicinal chemistry programs require the carboxylate group to serve as a hinge-binding motif in kinase inhibitors, the nicotinic acid geometry (C3 carboxyl) positions this group at the correct vector for ATP-binding site engagement. The isonicotinic acid isomer (C4 carboxyl) would misdirect this critical hydrogen-bond donor/acceptor, leading to loss of target engagement. Selection of the correct regioisomer is therefore a binary decision with direct consequences for biochemical potency [3].

Physicochemical Property Optimization in Lead Series Requiring Higher Lipophilicity

For lead optimization programs where higher lipophilicity is desirable for membrane permeability (e.g., CNS-targeted kinase inhibitors), the target nicotinic acid scaffold (XLogP3-AA 1.4) offers a 0.5 log-unit advantage over the isonicotinic acid isomer (XLogP3-AA 0.9). This difference corresponds to approximately 3.2-fold greater calculated octanol partitioning, which may be the deciding factor in selecting the correct building block for a specific pharmacokinetic objective [3].

Quote Request

Request a Quote for 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.